molecular formula C26H34O11 B1261741 2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1261741
M. Wt: 522.5 g/mol
InChI Key: PVTQSROCPUXIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydro-3-furanyl]methyl hexopyranoside is a lignan and a glycoside.

Scientific Research Applications

Solubility Studies

A study by Zhang et al. (2012) explored the solubility properties of components contained in danshen, including substances structurally related to the compound . This research is significant as it sheds light on how solubility varies with different solvents and temperatures, which is crucial for the formulation and application of these compounds in various industries (Lei Zhang et al., 2012).

Synthesis and Reaction Studies

Pimenova et al. (2003) focused on the synthesis and reactions of a compound structurally similar to the chemical . The study provides insights into the reactivity and potential derivatization of such compounds, opening doors to their application in various fields, such as materials science or pharmaceuticals (E. V. Pimenova et al., 2003).

Phenolic Propane-diols Synthesis

Research by Tyman & Payne (2006) explored the synthesis of phenolic propane-1, 2- and 1, 3-diols, which are structurally related to the compound . This synthesis pathway is crucial for creating intermediates used in various industrial and pharmaceutical applications (J. Tyman & P. Payne, 2006).

Waste-water Analysis

Research by DellaGreca et al. (2004) identified various compounds, including some structurally similar to the compound , in olive oil mill waste-waters. Understanding the composition of such waste-waters is crucial for environmental monitoring and designing appropriate waste treatment strategies (M. DellaGreca et al., 2004).

Molecular Modeling and Synthesis

Mason et al. (2016) conducted a study on the synthesis and molecular modeling of compounds, including those structurally related to the chemical . This research is significant in the field of synthetic chemistry and provides insights into the molecular structure and potential applications of such compounds (McKensie L Mason et al., 2016).

properties

Product Name

2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

2-[[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)28)7-15-11-35-25(14-4-6-18(29)20(9-14)34-2)16(15)12-36-26-24(32)23(31)22(30)21(10-27)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3

InChI Key

PVTQSROCPUXIGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
Reactant of Route 5
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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